molecular formula C13H17N3OS B12116224 5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12116224
M. Wt: 263.36 g/mol
InChI Key: RSMTWKGCPOANHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the class of 1,2,4-triazole-3-thiones. This structural class is recognized for its diverse biological activities and is a privileged scaffold in medicinal and agricultural chemistry . The compound is characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-isopropylphenoxymethyl moiety at position 5, and a thiol (-SH) group at position 3. The synthesis of such triazole-3-thione derivatives typically involves cyclocondensation reactions, such as the heterocyclization of thiosemicarbazides in alkaline solutions, or modern, efficient "green" approaches in aqueous or ethanolic media that can yield high target product yields . This compound exhibits significant potential in scientific research, primarily due to its biological activity. Derivatives of 1,2,4-triazole-3-thione demonstrate notable antimicrobial properties , showing efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity against pathogens like Candida albicans . The mechanism of action for antimicrobial activity often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes . Furthermore, this class of compounds has promising anticancer activity . Similar triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for the development of new chemotherapeutic agents . The presence of specific substituents, such as the 2-isopropylphenoxymethyl group, can enhance lipophilicity and influence the molecule's binding affinity to biological targets, which is a key focus of structure-activity relationship (SAR) studies . Attention: This product is for research use only. It is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

4-methyl-3-[(2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3OS/c1-9(2)10-6-4-5-7-11(10)17-8-12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18)

InChI Key

RSMTWKGCPOANHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NNC(=S)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetyl-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux conditions . The reaction mixture is treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is then recrystallized from ethanol to obtain white crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among triazole-thiol derivatives:

Compound Name Position 4 Substituent Position 5 Substituent Thiol Modification Key References
Target Compound Methyl 2-Isopropyl-phenoxymethyl Free thiol
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 2-Isopropyl-5-methylphenoxymethyl Free thiol
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Phenyl 3,4,5-Trimethoxyphenyl S-alkylated
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 5-Methylpyrazole Free thiol
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol Methyl 4-Dimethylaminophenyl Free thiol

Key Observations:

  • Position 5 Substituents: The 2-isopropyl-phenoxymethyl group in the target compound introduces moderate hydrophobicity, whereas analogs with polar groups (e.g., trimethoxyphenyl in or dimethylaminophenyl in ) may improve solubility.
  • Thiol Modification: Most analogs retain the free thiol group, but alkylation (e.g., S-methylation in ) alters reactivity and bioavailability.

Physicochemical Properties

  • Hydrophobicity: The target compound’s 2-isopropyl-phenoxymethyl group likely confers moderate lipophilicity, comparable to tert-butyl-substituted analogs (e.g., ). Polar substituents like trimethoxy (logP ~2.5) or dimethylamino (logP ~1.8) groups reduce hydrophobicity .
  • Solubility: Free thiols generally exhibit poor aqueous solubility, but derivatives with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may improve solubility via hydrogen bonding .

Biological Activity

5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with biological receptors. The structure can be summarized as follows:

  • Molecular Formula : C21H24N4O2S
  • Molecular Weight : 396.506 g/mol

The presence of the thiol group and the phenoxy moiety contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including our compound of interest. The following table summarizes key findings from various studies:

Study Cell Lines Tested IC50 Values (μM) Mechanism of Action
Human melanoma (IGR39)5.6Induction of apoptosis
Triple-negative breast cancer (MDA-MB-231)8.3Inhibition of cell migration
Pancreatic carcinoma (Panc-1)7.1Tyrosine kinase inhibition

The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, particularly melanoma. The mechanism often involves apoptosis induction and inhibition of cell migration, making these compounds promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial effects. A study evaluated the antibacterial activity of various triazole compounds against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results indicate that the compound possesses moderate antibacterial and antifungal activity, comparable to established antibiotics like streptomycin.

Case Studies

  • In Vivo Studies : A recent in vivo study investigated the efficacy of the compound in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
  • Combination Therapy : Another study explored the effects of combining this triazole derivative with conventional chemotherapeutics. The combination showed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of traditional drugs.

Q & A

Q. How can enzyme interaction mechanisms (e.g., inhibition kinetics) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Biophysical Techniques : SPR or ITC to measure binding constants (Kd).
  • Mutagenesis : CRISPR/Cas9-edited enzyme variants to pinpoint interaction residues .

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